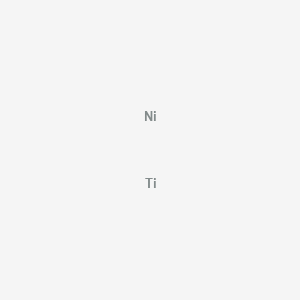
Nickel titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel titanium, also known as this compound, is a useful research compound. Its molecular formula is NiTi and its molecular weight is 106.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Properties of Nickel Titanium
- Shape Memory Effect : The ability to deform at one temperature and return to its original shape upon heating above a certain threshold.
- Superelasticity : The capability to undergo significant deformation and immediately return to its original shape upon removal of stress, effective at temperatures above the transformation temperature.
These properties make this compound suitable for applications where flexibility and resilience are crucial.
Medical Applications
This compound has found significant use in the medical field due to its biocompatibility and mechanical properties. Below are some key applications:
| Application | Description |
|---|---|
| Orthopedic Implants | Used in devices such as staples and screws for bone fixation due to its strength and flexibility. |
| Stents | Nitinol stents can be compressed for insertion into arteries and expand at body temperature. |
| Orthodontics | Utilized in braces; nitinol wires apply continuous force to teeth without frequent adjustments. |
| Catheters | Nitinol tubing is used for its flexibility and resistance to kinking. |
| Endodontics | Nitinol files are employed in root canal treatments due to their high fatigue resistance. |
Case Study: Nitinol Stents
Nitinol stents are a prime example of the alloy's application in cardiology. These stents can be delivered through minimally invasive procedures, expanding once they reach body temperature, which enhances patient recovery times and reduces complications associated with traditional surgical methods .
Engineering Applications
In engineering, this compound is utilized for its damping properties and adaptability in structural applications:
| Application | Description |
|---|---|
| Damping Systems | Used in structures like bridges to absorb vibrations and prevent damage from dynamic loads. |
| Smart Materials | Incorporated into intelligent reinforced concrete that can sense cracks and respond accordingly. |
| Aerospace Components | Employed in actuators, fasteners, and pipe joints due to its lightweight and strong characteristics. |
Case Study: Intelligent Reinforced Concrete
In a project involving intelligent reinforced concrete, this compound wires were embedded within the structure. These wires could sense cracks and contract to heal them, significantly enhancing the longevity and safety of civil structures .
Other Notable Applications
This compound is also used in various innovative applications beyond medicine and engineering:
Propriétés
Numéro CAS |
12626-97-0 |
|---|---|
Formule moléculaire |
NiTi |
Poids moléculaire |
106.56 g/mol |
Nom IUPAC |
nickel;titanium |
InChI |
InChI=1S/Ni.Ti |
Clé InChI |
HZEWFHLRYVTOIW-UHFFFAOYSA-N |
SMILES |
[Ti].[Ni] |
SMILES canonique |
[Ti].[Ni] |
Synonymes |
nickel titanium nitinol Nitinol 55 Nitinol 60 Nitinol SE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















